Cerium(IV) sulfate functions as a strong oxidizing agent due to its ability to readily undergo a one-electron reduction to Ce(III). This property makes it a valuable tool in various redox reactions, including:
The specific hydrates of cerium(IV) sulfate (pentahydrate, octahydrate, and nonahydrate) exhibit excellent polishing properties due to their hardness and ability to chelate metal ions. These characteristics make them suitable for:
Beyond the aforementioned areas, cerium(IV) sulfate finds use in various other scientific research fields:
Cerium(IV) sulfate hydrate, complex with sulfuric acid, is an inorganic compound with the chemical formula . This compound typically appears as a yellow to orange powder and is characterized by its high purity, often exceeding 99.9% . The presence of sulfuric acid in the complex enhances its stability and solubility, making it useful in various chemical applications.
Research indicates that cerium(IV) sulfate exhibits certain biological activities, particularly as an antioxidant. Its ability to scavenge free radicals makes it a candidate for therapeutic applications in oxidative stress-related conditions. Furthermore, studies suggest that cerium compounds may have antimicrobial properties, although specific research on cerium(IV) sulfate hydrate is limited .
Cerium(IV) sulfate hydrate is commonly synthesized through the reaction of cerium oxide or cerium hydroxide with concentrated sulfuric acid. The general procedure involves:
This method allows for the controlled formation of the hydrate and ensures high purity levels .
Interaction studies of cerium(IV) sulfate with other compounds reveal its potential in forming stable complexes. For instance, it can interact with organic molecules and metal ions, leading to enhanced solubility and reactivity. These interactions are essential for understanding its behavior in various chemical environments and potential applications in catalysis and materials development .
Several compounds share similarities with cerium(IV) sulfate hydrate, particularly within the group of rare earth metal sulfates. Here are some notable examples:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Lanthanum(III) sulfate hydrate | La(SO4)3 · xH2O | Exhibits different solubility properties compared to cerium. |
Neodymium(III) sulfate | Nd2(SO4)3 · xH2O | Known for its use in lasers; different oxidation state behavior. |
Praseodymium(III) sulfate | Pr2(SO4)3 · xH2O | Similar catalytic properties but distinct electronic configurations. |
Cerium(IV) sulfate hydrate is unique due to its specific redox capabilities and interactions with sulfuric acid, which enhance its stability and reactivity compared to these similar compounds . Its applications in catalysis and materials science further distinguish it within this group.
Cerium(IV) sulfate hydrate, complex with sulfuric acid (CAS No. 17106-39-7) exists as a yellow to orange powder or crystalline solid with the chemical formula Ce(SO4)2·xH2O·yH2SO4. This compound demonstrates moderate solubility in water and dilute acids while exhibiting strong oxidizing properties, particularly in acidic conditions. The ceric ion (Ce^4+) serves as a powerful oxidizer, capable of converting sulfite to sulfate in acidic environments and generating elemental chlorine from dilute hydrochloric acid. The synthesis of this complex encompasses various methodologies, each yielding products with specific characteristics suitable for particular applications.
Hydrothermal synthesis represents a powerful approach for creating cerium sulfate complexes with controlled open-framework architectures. This method typically involves heating aqueous solutions of cerium precursors and sulfuric acid in sealed vessels under elevated temperature and pressure conditions, facilitating the formation of well-defined crystalline structures.
Research has demonstrated the successful synthesis of novel open-framework cerium sulfate hydrates through hydrothermal processes. In one significant study, a cerium sulfate hydrate with the formula [CeIII(SO4)1.5(HSO4)0.5]·0.5H3O was synthesized hydrothermally and characterized through single-crystal XRD, SEM, SQUID, and elemental analysis. The resulting structure featured CeO7 polyhedra and SO4 tetrahedra connected via corner sharing in a strictly alternate manner, forming an open-framework structure with a one-dimensional eight-membered ring channel system along the b axis. Protonated H2O molecules were accommodated within these channels, contributing to the compound's unique properties.
The hydrothermal synthesis approach offers several advantages for creating cerium(IV) sulfate-sulfuric acid complexes:
Additionally, hydrothermal synthesis permits the incorporation of organic templating agents, which can direct the formation of specific structural motifs. Research has identified new three-dimensional organically templated cerium sulfates through hydrothermal synthesis, specifically (C4H12N2)4[Ce8(SO4)16(H2O)8]. These structures demonstrate the versatility of hydrothermal approaches in creating complex architectures with potential applications in ion exchange, catalysis, and separation technologies.
Typical hydrothermal synthesis conditions for cerium sulfate complexes involve temperatures ranging from 120°C to 220°C and pressures from 2 to 20 MPa, with reaction times varying from several hours to several days depending on the desired crystallinity and structural characteristics. The precise control of these parameters allows for the tailored synthesis of cerium(IV) sulfate-sulfuric acid complexes with specific framework architectures.
The conversion of cerium(IV) oxide into cerium(IV) sulfate represents a critical solid-state reaction pathway for synthesizing cerium(IV) sulfate-sulfuric acid complexes. This process involves the dissolution of cerium(IV) oxide in sulfuric acid solutions, followed by the precipitation of cerium(IV) sulfate when its concentration exceeds solubility limits.
Comprehensive studies have examined multiple parameters affecting this conversion process, including agitation speed, acid concentration, reaction temperature, initial cerium(IV) oxide concentration (C/S ratio), and particle size. For optimal conversion, agitation speeds above 750 rpm typically ensure that the reaction is not limited by mass transfer effects at the solid-liquid interface. The conversion process generally proceeds through initial dissolution of cerium(IV) oxide followed by direct precipitation of cerium(IV) sulfate.
Research findings indicate that cerium(IV) oxide reacts very slowly with sulfuric acid, requiring more than 48 hours to dissolve 0.02 mol of cerium(IV) oxide powder (2.5 μm average particle size) in 100 ml of 8 mol/dm³ sulfuric acid at 125°C. The dissolved cerium cations exceed solubility limits and directly form cerium(IV) sulfate precipitate, with the conversion rate primarily controlled by the dissolution rate of cerium(IV) oxide.
Table 1: Effect of Reaction Parameters on Cerium(IV) Sulfate Conversion Process
Parameter | Range Studied | Effect on Dissolution Rate | Effect on Yield |
---|---|---|---|
Agitation Speed | 150-1050 rpm | Increases with speed up to 750 rpm, then plateaus | Minimal impact |
Acid Concentration | 8-12 mol/dm³ | Increases with concentration | Increases from 62% (8 mol/dm³) to 93% (12 mol/dm³) |
Reaction Temperature | 105-135°C | Increases with temperature (Ea = 123 kJ/mol) | Minimal impact at high acid concentrations |
C/S Ratio | 0.04-0.28 mol/dm³ | Decreases at very high C/S (>0.28 mol/dm³) | Increases with C/S ratio |
Particle Size | 2.5-112.5 μm | Increases with decreasing size (∝ r^-0.78) | Minimal impact |
The kinetics of the conversion process follow the shrinking core model, with the rate constant (k) for the dissolution of cerium(IV) oxide described by the equation:
k = 2.55 × 10^8 e^(-14800/T) C^6.54 r^-0.78
Where T is temperature (K), C is acid concentration (mol/dm³), and r is particle radius (μm). This equation demonstrates the strong dependence of the conversion rate on temperature and acid concentration, with activation energy of 123 kJ/mol indicating a chemically controlled reaction.
X-ray diffraction (XRD) patterns of the precipitate provide direct evidence for the conversion process, with the intensity of diffraction peaks originating from cerium(IV) oxide decreasing with increased reaction time, while those from cerium(IV) sulfate increase. This confirms the progressive transformation of cerium(IV) oxide to cerium(IV) sulfate during the reaction process.
Historically, cerium(IV) sulfate tetrahydrate was produced by direct reaction of fine, calcined cerium(IV) oxide and concentrated sulfuric acid, aligning with the solid-state reaction mechanism described in recent research. This approach remains relevant for industrial-scale production, with ongoing optimization efforts focused on enhancing yield and reducing reaction time.
The concentration of sulfuric acid plays a critical role in determining both the dissolution rate of cerium(IV) oxide precursors and the precipitation characteristics of the resulting cerium(IV) sulfate complexes. Research has demonstrated that increasing sulfuric acid concentration from 8 to 12 mol/dm³ enhances the dissolution rate of cerium(IV) oxide while simultaneously affecting the solubility and precipitation of cerium(IV) sulfate.
The crystallization mechanism appears to be controlled primarily by the dissolution rate of cerium(IV) oxide, as the precipitation of cerium(IV) sulfate occurs rapidly once dissolved cerium(IV) exceeds its solubility limit. XRD patterns of the precipitate confirm the conversion process, with the intensity of diffraction peaks originating from cerium(IV) oxide decreasing with increased reaction time, while those from cerium(IV) sulfate increase.
The solubility of cerium(IV) sulfate in aqueous solutions demonstrates an unusual inverse relationship with temperature. As documented in product specifications, the solubility in water is approximately 21.4 g/100 mL at 0°C, decreasing to 9.84 g/100 mL at 20°C, and further diminishing to 3.87 g/100 mL at 60°C. This inverse solubility relationship influences the crystallization process, particularly when temperature variations are employed as part of the synthesis strategy.
Table 2: Solubility of Cerium(IV) Sulfate in Water at Various Temperatures
Temperature (°C) | Solubility (g/100 mL) |
---|---|
0 | 21.4 |
20 | 9.84 |
60 | 3.87 |
Recent research using extended X-ray absorption fine structure spectroscopy (EXAFS) has provided insights into the molecular-level mechanisms of cerium(IV) complexation in sulfuric acid solutions. Evidence suggests that Ce^4+ complexes with three bisulfate anions in the first coordination shell, with the remaining coordination sites occupied by water molecules. This complexation influences the crystallization process and the resulting structure of cerium(IV) sulfate-sulfuric acid complexes.
The crystallization mechanism involves a two-step process: first, Ce^4+ exchanges bisulfate anions with water in a chemical step, followed by a rate-determining electron transfer step when reduction is involved. This mechanism explains the observed crystallization behavior and the influence of acid concentration on product characteristics.
The acid concentration also affects the stability of the cerium(IV) sulfate-sulfuric acid complex. In neutral aqueous solutions, cerium(IV) sulfate slowly decomposes, depositing light yellow cerium(IV) oxide (CeO2). However, in sulfuric acid solutions of appropriate concentration, the complex demonstrates enhanced stability, making acid concentration a critical parameter for both synthesis and storage.
Template-assisted precipitation represents an advanced approach for controlling the nanoscale morphology of cerium(IV) sulfate-sulfuric acid complexes. This method typically employs structure-directing agents or templates that guide the crystallization process, resulting in materials with specific shapes, sizes, and surface properties.
While research specifically on template-assisted precipitation of cerium(IV) sulfate-sulfuric acid complexes is limited, studies on related cerium compounds provide valuable insights. Organic templating agents have been successfully employed in the hydrothermal synthesis of cerium sulfates, creating unique three-dimensional frameworks with specific channel systems. These templating approaches can potentially be adapted for cerium(IV) sulfate-sulfuric acid complexes to control morphology at the nanoscale.
The templating approach typically involves:
For cerium(IV) sulfate-sulfuric acid complexes, potential templating agents include quaternary ammonium compounds, block copolymers, and organic amines. The selection of specific templates depends on the desired morphological characteristics and the intended application of the final product.
Research on organically templated cerium sulfates has demonstrated the formation of open-framework structures with eight-membered channel systems, suggesting similar approaches could be applied to cerium(IV) sulfate-sulfuric acid complexes. The resulting nanoscale morphologies might exhibit enhanced catalytic activity, improved ion-exchange properties, or modified redox behavior compared to conventional bulk materials.
In particular, the application of cerium(IV) sulfate hydrate as an oxidizing agent for generating o-benzoquinone from catechol and for promoting radical formation from dialkyl malonates could be enhanced through morphological control at the nanoscale. By tailoring the surface area, porosity, and exposed crystal facets, the oxidizing efficiency and selectivity of these reactions might be significantly improved.
Table 3: Potential Templating Agents for Nanoscale Morphology Control of Cerium(IV) Sulfate-Sulfuric Acid Complexes
Templating Agent Class | Examples | Potential Morphological Impact |
---|---|---|
Quaternary Ammonium Compounds | Cetyltrimethylammonium bromide (CTAB), Tetrabutylammonium bromide (TBAB) | Lamellar structures, nanorods |
Block Copolymers | Pluronic F127, Pluronic P123 | Mesoporous structures, controlled pore size distribution |
Organic Amines | Ethylenediamine, Diethylenetriamine | Open-framework structures with specific channel dimensions |
Carboxylic Acids | Citric acid, Tartaric acid | Crystal habit modification, facet-selective growth |
While this area requires further research, the potential for developing cerium(IV) sulfate-sulfuric acid complexes with tailored nanoscale morphologies offers promising avenues for enhancing their performance in various applications.
Extended X-ray absorption fine structure spectroscopy provides detailed insights into the local coordination environment of cerium(IV) ions in sulfate hydrate complexes with sulfuric acid [9]. The cerium(IV) ion exhibits distinctive coordination characteristics that differ significantly from its trivalent counterpart in aqueous sulfuric acid solutions [12]. Advanced extended X-ray absorption fine structure measurements at both the cerium K-edge and L3-edge have revealed that cerium(IV) complexes with three bisulfate anions in the first coordination shell [9] [12].
The coordination number determination through extended X-ray absorption fine structure analysis demonstrates that cerium(IV) adopts an eight-coordinate geometry in hydrated sulfate systems [2] [31]. This coordination environment consists of four water molecules and four sulfate groups arranged around the central cerium(IV) ion [2]. The cerium-oxygen bond distances in the first coordination shell range from 2.167 to 2.191 angstroms, consistent with reported cerium(IV) complexes [17].
Parameter | Value | Reference |
---|---|---|
Coordination Number | 8 | [2] [31] |
Cerium-Oxygen Distance (Å) | 2.167-2.191 | [17] |
First Shell Composition | 4 H2O + 4 SO4 groups | [2] |
Cerium-Sulfur Distance (Å) | 2.6 | [9] |
Extended X-ray absorption fine structure co-fitting analysis using both K-edge and L3-edge data confirms the presence of sulfate or bisulfate groups in the first coordination shell, as evidenced by the cerium-sulfur scattering pathway that fits peaks centered at 2.6 angstroms [9]. The cerium(IV) ion in sulfuric acid solutions demonstrates a preference for bisulfate coordination over simple water coordination, with molecular dynamics calculations supporting the formation of cerium(IV)-bisulfate complexes [12].
The amplitude reduction factor determination using cerium dioxide standards provides confidence in the total coordination number measurements [12]. Calibration studies employing crystalline cerium chloride heptahydrate and cerium dioxide standards validate the coordination number assignments obtained from extended X-ray absorption fine structure analysis [9] [12].
The binding configurations of sulfate and bisulfate ligands in cerium(IV) hydrate systems exhibit complex coordination modes that depend on the hydration state and sulfuric acid content [20] [22]. In the cerium(IV) sulfate tetrahydrate structure, sulfate groups coordinate to cerium ions through both monodentate and bidentate linkages [6]. The crystallographic analysis reveals that cerium(III) cations in related sulfate systems can be coordinated by sulfate dianions in multiple bridging modes [20] [22].
Cerium(IV) sulfate hydrate complexes with sulfuric acid demonstrate tetrasulfato-ceric acid formation, where the coordination sphere includes both sulfate and bisulfate ligands [38] [39]. The molecular formula Ce(SO4)2·xH2O·yH2SO4 indicates the incorporation of sulfuric acid molecules into the crystal lattice alongside water molecules [37] [43]. This complex formation results in yellow to orange crystalline materials with enhanced stability compared to simple hydrated forms [37] [38].
Ligand Type | Coordination Mode | Bond Length (Å) | Reference |
---|---|---|---|
Sulfate | Bidentate | 2.454-2.626 | [36] |
Sulfate | Monodentate | 2.4385-2.6518 | [20] |
Bisulfate | Terminal | 2.6 | [9] |
Water | Monodentate | 2.167-2.191 | [17] |
The sulfate ligands in cerium hydrate systems can adopt edge-sharing configurations that connect adjacent cerium polyhedra, forming extended network structures [8] [32]. In cerium(III) sulfate octahydrate, the sulfate groups afford both monodentate and bidentate linkages as bridges to connect adjacent cerium cations [6]. The third sulfate group attaches to the cerium cation in a bidentate mode, contributing to the overall structural stability [6].
Hydrogen bonding interactions between sulfate oxygen atoms and coordinated water molecules contribute to the stabilization of specific ligand binding configurations [20] [22]. The cerium cations are linked by sulfate dianions to form layers lying parallel to crystallographic planes, with intralayer and interlayer hydrogen bonds observed throughout the structure [20] [22].
The hydrogen bonding networks in cerium(IV) sulfate hydrate crystal lattices play a crucial role in determining the overall structural stability and physical properties [20] [22]. These networks involve coordinated water molecules, lattice water, and sulfate oxygen atoms forming extensive three-dimensional hydrogen bond systems [34] [36]. The hydronium ions present in acidic cerium sulfate hydrates participate actively in the hydrogen bonding network, contributing to the overall structural coherence [34] [36].
In the crystal structure of cerium(IV) sulfate tetrahydrate, hydrogen bonding occurs between water molecules coordinated to cerium ions and sulfate oxygen atoms [5]. The cell volume of 909.504 cubic angstroms and orthorhombic space group Pnma provide the framework for these hydrogen bonding interactions [5]. The crystal lattice accommodates both intralayer and interlayer hydrogen bonds that stabilize the three-dimensional structure [20] [22].
Hydrogen Bond Type | Distance (Å) | Angle (°) | Reference |
---|---|---|---|
O-H···O(sulfate) | 2.7-3.2 | 150-180 | [20] [22] |
O-H···O(water) | 2.6-3.0 | 160-175 | [34] |
Interlayer O-H···O | 2.8-3.1 | 145-170 | [20] [22] |
The cerium(III) sulfate systems demonstrate layered structures where hydrogen bonding networks connect individual layers [20] [22]. The triply protonated diethylenetriamine cations in some cerium sulfate frameworks are located between adjacent layers and connect the layers through hydrogen bonds [6]. These interlayer hydrogen bonds are essential for maintaining structural integrity across different hydration states [20] [22].
Acidic cerium sulfate hydrates such as H3O[Ce(SO4)2(H2O)3]·H2O exhibit complex hydrogen bonding patterns involving hydronium ions [34]. The hydronium ions and water molecules are located in the apertures of inorganic layers, balancing the negative charge of the framework and stabilizing the three-dimensional structure through hydrogen bonding within and between neighboring layers [34].
The thermal behavior of cerium sulfate hydrates is strongly influenced by the hydrogen bonding networks, with dehydration occurring in multiple steps as different types of hydrogen bonds are disrupted at various temperatures [8] [32]. The transformation from higher hydrates to lower hydrates involves the systematic breaking of hydrogen bonds while maintaining the essential structural framework [8] [32].
The X-ray diffraction patterns of cerium sulfate hydrates exhibit distinct characteristics that allow for the identification and differentiation of various hydration states [2] [8] [28] [31]. Cerium(IV) sulfate tetrahydrate crystallizes in the orthorhombic system with space group Pnma, displaying unit cell parameters of a = 14.5994 angstroms, b = 11.0064 angstroms, and c = 5.6601 angstroms [5]. The corresponding diffraction pattern shows characteristic peaks that distinguish it from other hydration states [2] [31].
Cerium(III) sulfate systems demonstrate polymorphism across different hydration states, with tetrahydrate, octahydrate, and dodecahydrate forms each exhibiting unique diffraction signatures [28] [31] [32]. The nonahydrate form adopts a hexagonal crystal structure with space group P63/m, contrasting with the monoclinic structures observed in tetrahydrate and octahydrate forms [28]. These structural differences manifest as distinct peak positions and intensities in powder diffraction patterns [31] [32].
Hydration State | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
---|---|---|---|---|---|---|
Tetrahydrate | Orthorhombic | Pnma | 14.5994 | 11.0064 | 5.6601 | [5] |
Tetrahydrate (polymorph) | Monoclinic | P21/c | - | - | - | [2] [31] |
Octahydrate | Monoclinic | Pn | - | - | - | [8] [32] |
Nonahydrate | Hexagonal | P63/m | - | - | - | [28] |
The comparative analysis of diffraction patterns reveals systematic changes in peak positions as a function of hydration state [8] [32]. The octahydrated cerium(III) sulfate beta-form constitutes a new structure type among rare-earth sulfates, belonging to space group Pn with distinctive diffraction characteristics [8] [32]. The dehydration process from octahydrate to tetrahydrate and subsequently to anhydrous forms can be monitored through the evolution of specific diffraction peaks [8] [32].
Two polymorphic forms of cerium(IV) sulfate tetrahydrate have been identified through X-ray diffraction analysis, each displaying different peak intensities and positions despite having identical coordination numbers [2] [31]. Both polymorphs contain cerium atoms with eight ligands consisting of four water molecules and four sulfate groups, but the mutual positions of the ligands differ between the two forms [2] [31].